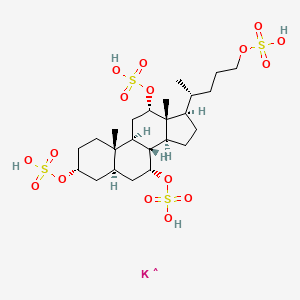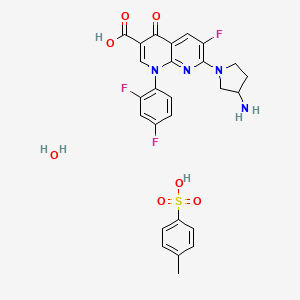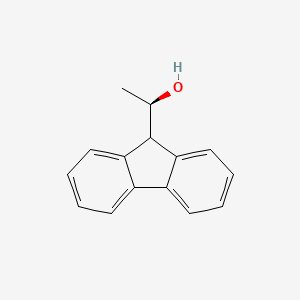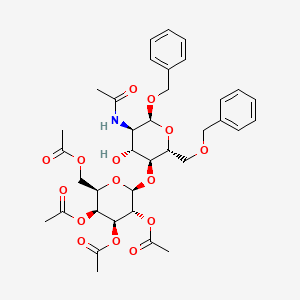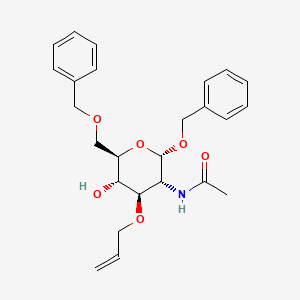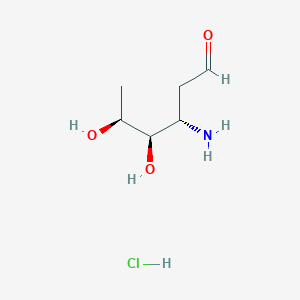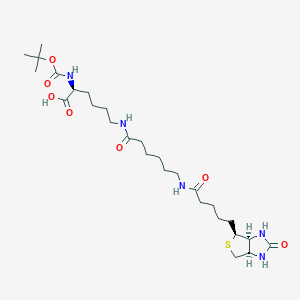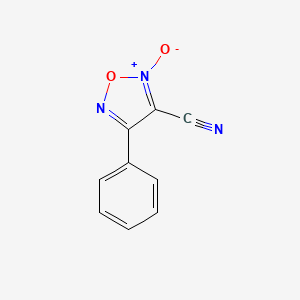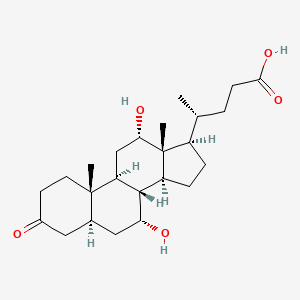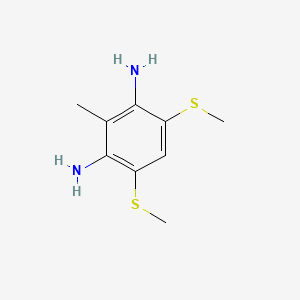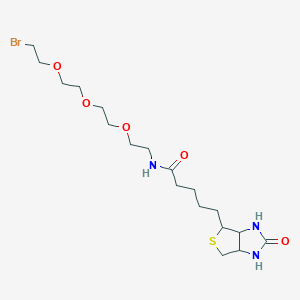
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions that carefully introduce functional groups while maintaining the integrity of sensitive moieties like biotin. The synthesis of a biotinylated derivative with a similar structure involved the preparation of a biotinylating reagent that includes a hydrophilic linker to improve water solubility and functionality as a spacer between biotin and target molecules (Á. Bartos, F. Hudecz, K. Uray, 2009). Such strategies are essential for enhancing the bioavailability and effectiveness of biotinylated compounds in various applications.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Biotinylamino-3,6,9-trioxaundecane-11-bromide" is characterized by X-ray crystallography and NMR spectroscopy, providing insights into the spatial arrangement of atoms and the configuration of functional groups. This information is crucial for understanding the interaction mechanisms with biological targets, such as proteins and cell membranes. The structural analysis of related biotin derivatives reveals the significance of the spacer and biotinyl moiety in dictating the compound's overall properties and reactivity (G. Koten, J. Jastrzebski, J. G. Noltes, A. Spek, J. C. Schoone, 1978).
Safety And Hazards
Specific safety and hazard information for 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is not provided in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer3.
Orientations Futures
The future directions for the use of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide are not explicitly mentioned in the search results. However, given its role as a Biotinylation reagent, it may find applications in biochemical research, particularly in protein labeling and detection studies.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, it is recommended to refer to scientific literature and resources.
Propriétés
IUPAC Name |
N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOPWJWXDYKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BrN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

